molecular formula C9H11N3 B12820474 N-Ethyl-1H-benzo[d]imidazol-1-amine

N-Ethyl-1H-benzo[d]imidazol-1-amine

Cat. No.: B12820474
M. Wt: 161.20 g/mol
InChI Key: XBLWJHPIRMEGQS-UHFFFAOYSA-N
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Description

N-Ethyl-1H-benzo[d]imidazol-1-amine is a heterocyclic organic compound that features a benzimidazole core with an ethyl group attached to the nitrogen atom. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the ethyl group can influence the compound’s reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Classical Synthesis: : One common method to synthesize N-Ethyl-1H-benzo[d]imidazol-1-amine involves the reaction of o-phenylenediamine with ethyl isocyanate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

  • Alternative Synthesis: : Another method involves the cyclization of N-ethyl-o-phenylenediamine with formic acid or formamide. This reaction can be carried out under acidic conditions, often using a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-Ethyl-1H-benzo[d]imidazol-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of N-ethyl-1H-benzo[d]imidazol-2-one.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce any nitro or carbonyl groups present in the compound.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

    Oxidation: N-ethyl-1H-benzo[d]imidazol-2-one.

    Reduction: Various reduced derivatives depending on the starting material.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

N-Ethyl-1H-benzo[d]imidazol-1-amine is used as a building block in organic synthesis. Its derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, making them useful in studying enzyme mechanisms and developing new drugs.

Medicine

This compound and its derivatives have shown promise in medicinal chemistry. They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. These compounds are being investigated for their potential use in treating infections and cancer.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which N-Ethyl-1H-benzo[d]imidazol-1-amine exerts its effects involves interaction with specific molecular targets. The benzimidazole core can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound without the ethyl group.

    N-Methyl-1H-benzo[d]imidazol-1-amine: A similar compound with a methyl group instead of an ethyl group.

    2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position of the benzimidazole ring.

Uniqueness

N-Ethyl-1H-benzo[d]imidazol-1-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its ability to interact with specific molecular targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N-ethylbenzimidazol-1-amine

InChI

InChI=1S/C9H11N3/c1-2-11-12-7-10-8-5-3-4-6-9(8)12/h3-7,11H,2H2,1H3

InChI Key

XBLWJHPIRMEGQS-UHFFFAOYSA-N

Canonical SMILES

CCNN1C=NC2=CC=CC=C21

Origin of Product

United States

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